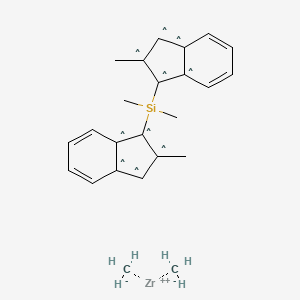

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium (CAS: 143301-15-9) is a chiral zirconocene complex widely utilized as a catalyst in olefin polymerization. Its structure features a dimethylsilylene bridge linking two 2-methylindenyl ligands, which confer stereochemical control during polymerization. This compound is notable for its ability to produce polyolefins with tailored microstructures, such as isotactic polypropylene or ethylene-based copolymers with controlled branching .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium typically involves the reaction of dimethylsilylene-bridged bis(indenyl) ligands with zirconium tetrachloride. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the ligand and facilitate the formation of the metallocene complex. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The dimethyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Zirconium oxides.

Reduction: Lower oxidation state zirconium complexes.

Substitution: Various substituted zirconium complexes depending on the substituent used.

Applications De Recherche Scientifique

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium has several scientific research applications, including:

Polymerization Catalysis: It is widely used as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high-density polyethylene and isotactic polypropylene.

Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of metallocenes and other organometallic complexes.

Mécanisme D'action

The mechanism of action of rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium involves the coordination of the zirconium atom with the ligands, forming a stable metallocene complex. This complex can then interact with various substrates, such as olefins, to facilitate their polymerization. The molecular targets include the double bonds of olefins, which are activated by the zirconium center, leading to the formation of polymer chains .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium and analogous zirconocene catalysts:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Bridging Group | Ligand Substituents | Key Application |

|---|---|---|---|---|---|

| This compound (143301-15-9) | C₂₀H₂₄SiZr(CH₃)₂ | 407.74 | Dimethylsilylene | 2-Methylindenyl | High-stereoregular polyolefins |

| rac-Dimethylsilylbis(1-indenyl)zirconium dichloride (121009-93-6) | C₂₀H₁₈Cl₂SiZr | 448.57 | Dimethylsilylene | Unsubstituted indenyl | Ethylene polymerization |

| rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride (100163-29-9) | C₂₀H₂₄Cl₂Zr | 426.54 | Ethylene | 4,5,6,7-Tetrahydroindenyl | Linear low-density polyethylene (LLDPE) |

| rac-Ethylenebis(1-indenyl)zirconium dichloride (100080-82-8) | C₂₀H₁₆Cl₂Zr | 418.48 | Ethylene | Unsubstituted indenyl | Syndiotactic polypropylene |

Key Observations :

- Bridging Group : The dimethylsilylene bridge in the target compound enhances rigidity and stereoselectivity compared to ethylene-bridged analogs .

- Substituent Effects : 2-Methyl substituents on indenyl ligands increase steric bulk, favoring higher isotacticity in polypropylene .

- Hydrogenated Ligands: Tetrahydroindenyl ligands (e.g., in 100163-29-9) reduce steric hindrance, enabling higher comonomer incorporation in LLDPE .

Catalytic Performance and Polymer Properties

Activity and Selectivity

- Target Compound (143301-15-9) : Exhibits high activity in propylene polymerization (up to 2,500 kg PP/mol Zr·h) with isotacticities exceeding 95% .

- Unsubstituted Indenyl Analog (121009-93-6) : Lower stereoselectivity (isotacticity ~80%) due to reduced steric control, but higher ethylene polymerization rates (3,000 kg PE/mol Zr·h) .

- Tetrahydroindenyl Analog (100163-29-9) : Produces LLDPE with a broad molecular weight distribution (Mw/Mn = 4–6) and 10–15 branches per 1,000 carbons .

Thermal Stability and Reactivity

- Thermal Decomposition : The target compound decomposes at 271°C, comparable to ethylene-bridged analogs (e.g., 100163-29-9 decomposes at 265°C) .

- Oxygen Sensitivity : Silylene-bridged complexes (e.g., 143301-15-9, 121009-93-6) are more moisture-sensitive than ethylene-bridged derivatives, requiring strict inert handling .

Research Findings and Industrial Relevance

- Target Compound : Used in high-performance isotactic polypropylene for automotive and packaging industries .

- Ethylene-Bridged Analogs: Preferred for LLDPE production in film and extrusion applications due to their comonomer incorporation efficiency .

- Substituent Engineering: Schwerdtfeger et al. (2008) demonstrated that 2-methyl substituents enable single-site catalysts to produce highly branched polyethylene directly from ethylene, bypassing the need for α-olefin comonomers .

Activité Biologique

rac-Dimethylsilylenebis(2-methylindenyl)dimethylzirconium, often referred to as rac-DMSi(2-Me-Ind)2ZrCl2, is a transition metal complex that has garnered significant attention in the field of polymer chemistry, particularly for its role as a catalyst in olefin polymerization. This compound's biological activity, while less documented compared to its catalytic properties, warrants exploration due to its potential implications in biomedical applications and material science.

Chemical Structure and Properties

The compound is characterized by its dimethylsilyl group and two 2-methylindenyl ligands coordinated to a zirconium center. The general formula can be represented as:

This structure contributes to its unique reactivity and selectivity in polymerization processes.

Biological Activity Overview

The biological activity of rac-DMSi(2-Me-Ind)2ZrCl2 has been primarily investigated in the context of its safety and toxicity profiles rather than direct biological functions. Key findings from various studies include:

- Toxicological Studies : Limited studies indicate that the compound exhibits low toxicity in standard assays, suggesting a favorable safety profile for potential applications in biocompatible materials .

- Polymerization Catalysis : The biological relevance of this compound is indirectly highlighted through its use in creating polymers that can be utilized in medical devices and drug delivery systems. For instance, the polymers produced using this catalyst have shown biocompatibility and mechanical properties suitable for biomedical applications .

Case Study 1: Polymerization Efficiency

A comparative study on the polymerization efficiency of rac-DMSi(2-Me-Ind)2ZrCl2 revealed that it significantly outperformed other zirconocene catalysts. The catalyst demonstrated an activity rate of 38 kg PP/g cat h, which is nearly eight times higher than traditional catalysts under similar conditions. This enhanced performance is attributed to the steric and electronic effects of the 2-methyl substituents on the indenyl ligands .

Case Study 2: Biocompatibility of Resulting Polymers

Research involving polymers synthesized from rac-DMSi(2-Me-Ind)2ZrCl2 showed promising results in terms of biocompatibility. For example, polypropylene produced with this catalyst exhibited mechanical properties conducive to use in medical implants, with a melting temperature (Tm) of approximately 148 °C and a molecular weight (Mw) around 45,600 Da .

Table 1: Comparison of Polymerization Activities

| Catalyst Type | Activity (kg PP/g cat h) | Molecular Weight (Da) |

|---|---|---|

| rac-DMSi(Ind)2ZrCl2 | 4.6 | 24,000 |

| rac-DMSi(2-Me-Ind)2ZrCl2 | 38 | 195,000 |

| Et(tert-butyldimethylsiloxiInd)2ZrCl2 | N/A | 45,600 |

Table 2: Toxicity Profiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rac-dimethylsilylenebis(2-methylindenyl)dimethylzirconium, and how can purity be validated?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using dimethylsilyl-bridged bis(indenyl) precursors with zirconium tetrachloride, followed by alkylation with methyl groups. Key steps include inert-atmosphere Schlenk techniques and purification via recrystallization or sublimation. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for ligand coordination confirmation and elemental analysis for stoichiometric verification .

Q. How does the steric and electronic configuration of the 2-methylindenyl ligand influence the compound's stability?

- Methodological Answer : The 2-methyl substituent increases steric hindrance around the zirconium center, enhancing thermal stability by reducing ligand dissociation. Electronic effects are analyzed using density functional theory (DFT) to map frontier molecular orbitals, while experimental stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing the coordination geometry of this zirconocene complex?

- Methodological Answer : X-ray crystallography is definitive for resolving solid-state geometry. Solution-state symmetry is probed using 13C NMR to detect inequivalent carbon environments in the indenyl ligands, complemented by UV-Vis spectroscopy to monitor d-orbital transitions .

Advanced Research Questions

Q. How do ligand substituents (e.g., methyl groups) affect the catalytic activity of this complex in olefin polymerization?

- Methodological Answer : Methyl groups on the indenyl ligands modulate stereoselectivity and chain propagation rates in ethylene/α-olefin copolymerization. Activity is quantified using gas chromatography (GC) to analyze polymer tacticity and gel permeation chromatography (GPC) for molecular weight distribution. Comparative studies with non-methylated analogs (e.g., rac-dimethylsilylenebis(indenyl)zirconium dichloride) reveal substituent-driven regioselectivity differences .

Q. What experimental strategies resolve contradictions in reported polymerization activities across studies using similar zirconocene catalysts?

- Methodological Answer : Discrepancies often arise from variations in cocatalyst ratios (e.g., MAO vs. borate activators) or solvent polarity. A factorial design approach systematically tests variables like temperature, monomer concentration, and activator type. Statistical tools (e.g., ANOVA) identify dominant factors, while in-situ FTIR monitors real-time polymerization kinetics .

Q. How can computational modeling predict the enantioselectivity of this complex in asymmetric catalysis?

- Methodological Answer : Molecular dynamics (MD) simulations model the chiral pocket formed by the methyl-substituted indenyl ligands. Transition state analysis with DFT identifies energy barriers for prochiral substrate binding. Validation involves synthesizing enantiopure complexes and comparing experimental ee (enantiomeric excess) values with computational predictions .

Q. Data Contradiction and Validation

Q. Why do some studies report low catalytic turnover despite high ligand symmetry in similar zirconocenes?

- Methodological Answer : Symmetric ligands may reduce active-site accessibility. Kinetic studies using stopped-flow spectroscopy reveal slower monomer insertion rates in sterically crowded systems. Contrasting results are reconciled by correlating ligand bite angles (from crystallography) with turnover frequencies (TOFs) .

Q. Safety and Handling

Q. What precautions are critical for handling air-sensitive zirconocene complexes like this compound?

- Methodological Answer : Strict anaerobic techniques (glovebox or Schlenk line) are mandatory. Decomposition pathways are monitored via in-situ Raman spectroscopy to detect oxide/hydroxide byproducts. Emergency protocols include immediate isolation under argon and neutralization with dry sand or vermiculite .

Q. Tables for Key Comparisons

Propriétés

InChI |

InChI=1S/C22H22Si.2CH3.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H3;/q;2*-1;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHFLJQTMZOQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C[C]1[CH][C]2C=CC=C[C]2[C]1[Si](C)(C)[C]3[C]([CH][C]4[C]3C=CC=C4)C.[Zr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28SiZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.